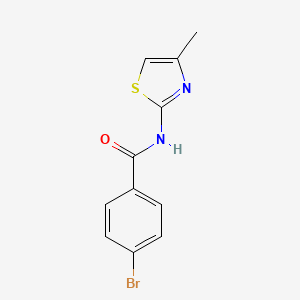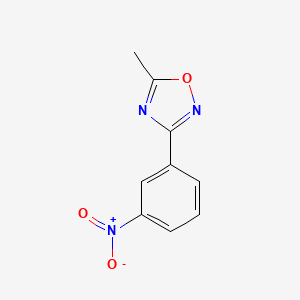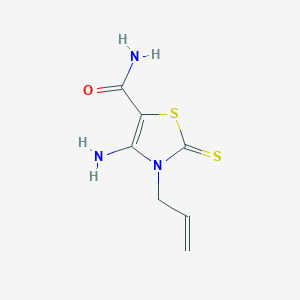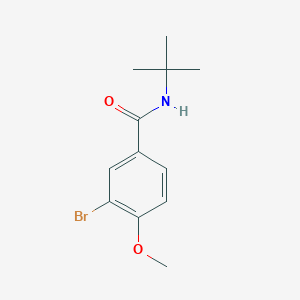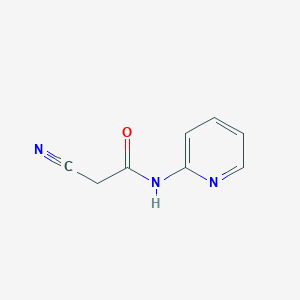
2-cyano-N-(pyridin-2-yl)acétamide
Vue d'ensemble
Description
2-Cyano-N-(pyridin-2-yl)acetamide is an organic compound with the molecular formula C₈H₇N₃O. It is a derivative of cyanoacetamide, where the amide nitrogen is substituted with a pyridin-2-yl group.
Applications De Recherche Scientifique
2-Cyano-N-(pyridin-2-yl)acetamide has several applications in scientific research:
Mécanisme D'action
Target of Action
It’s known that cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
It’s known that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, a solvent-free cascade reaction of 2-cyanoacetamides has been reported, leading to the synthesis of pyridin-2-ones bearing quaternary centers .
Biochemical Pathways
It’s known that many derivatives of cyanoacetamide have diverse biological activities . For instance, some derivatives have been found to be potent inhibitors of collagen prolyl-4-hydroxylase .
Pharmacokinetics
It’s known that the compound is used for proteomics research , suggesting that it may have suitable bioavailability for cellular studies.
Result of Action
Some derivatives of the compound have been found to be potent inhibitors of collagen prolyl-4-hydroxylase , suggesting that they may have an impact on collagen synthesis and stability.
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it may have good stability under standard laboratory conditions.
Analyse Biochimique
Biochemical Properties
2-cyano-N-(pyridin-2-yl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzymes that are involved in the synthesis of heterocyclic compounds. The cyano group and the pyridine ring in 2-cyano-N-(pyridin-2-yl)acetamide enable it to act as a nucleophile, participating in condensation and substitution reactions. This compound has been shown to interact with enzymes such as carbonic anhydrase, where it exhibits inhibitory activity . Additionally, 2-cyano-N-(pyridin-2-yl)acetamide can form hydrogen bonds with proteins, influencing their structure and function.
Cellular Effects
2-cyano-N-(pyridin-2-yl)acetamide has various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-cyano-N-(pyridin-2-yl)acetamide can modulate the activity of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which play crucial roles in intracellular signaling, wound healing, cell proliferation, and migration . This compound also affects the expression of genes involved in oxidative stress responses and inflammation, thereby impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 2-cyano-N-(pyridin-2-yl)acetamide involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes and proteins through hydrogen bonding and van der Waals interactions. It acts as an enzyme inhibitor by binding to the active site of enzymes such as carbonic anhydrase, thereby preventing the enzyme from catalyzing its substrate . Additionally, 2-cyano-N-(pyridin-2-yl)acetamide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-cyano-N-(pyridin-2-yl)acetamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over extended periods . Long-term studies have shown that 2-cyano-N-(pyridin-2-yl)acetamide can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 2-cyano-N-(pyridin-2-yl)acetamide vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, 2-cyano-N-(pyridin-2-yl)acetamide can cause toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
2-cyano-N-(pyridin-2-yl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through hydrolysis, leading to the formation of cyanoacetamide and pyridine derivatives . It also interacts with enzymes involved in oxidative metabolism, influencing metabolic flux and the levels of specific metabolites. The presence of the cyano group allows 2-cyano-N-(pyridin-2-yl)acetamide to participate in reactions that generate reactive intermediates, further impacting metabolic pathways.
Transport and Distribution
The transport and distribution of 2-cyano-N-(pyridin-2-yl)acetamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 2-cyano-N-(pyridin-2-yl)acetamide can bind to intracellular proteins, affecting its localization and accumulation. It has been observed to accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 2-cyano-N-(pyridin-2-yl)acetamide is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . The localization of 2-cyano-N-(pyridin-2-yl)acetamide affects its activity and function, as it can interact with different biomolecules depending on its subcellular distribution. For example, its presence in the nucleus allows it to influence gene expression by interacting with transcription factors and other nuclear proteins.
Méthodes De Préparation
The synthesis of 2-cyano-N-(pyridin-2-yl)acetamide can be achieved through several methods:
Neat Methods: One common approach involves the direct treatment of pyridin-2-ylamine with methyl cyanoacetate without the use of solvents at room temperature.
Stirring Without Solvent at Elevated Temperatures: Another method involves stirring ethyl cyanoacetate with pyridin-2-ylamine at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion Method: This involves the solvent-free reaction of pyridin-2-ylamine with ethyl cyanoacetate at high temperatures.
Analyse Des Réactions Chimiques
2-Cyano-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group allows for condensation reactions with aldehydes and ketones, forming various heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.
Cyclization Reactions: It can participate in cyclization reactions to form pyrrole, pyrazole, and other heterocyclic derivatives.
Comparaison Avec Des Composés Similaires
2-Cyano-N-(pyridin-2-yl)acetamide can be compared with other cyanoacetamide derivatives:
2-Cyano-N-(2-isopropyl-4-methylpyridin-3-yl)acetamide: This compound has similar reactivity but differs in the substitution pattern on the pyridine ring, which can affect its chemical and biological properties.
2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: This derivative is used in the synthesis of thiazole, pyrazole, and pyridine derivatives and has shown potential biological activities.
2-Cyano-N-(pyridin-3-yl)acetamide: Similar to 2-cyano-N-(pyridin-2-yl)acetamide, but with the cyano group attached to a different position on the pyridine ring, leading to different reactivity and applications.
Propriétés
IUPAC Name |
2-cyano-N-pyridin-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-4-8(12)11-7-3-1-2-6-10-7/h1-3,6H,4H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEKHNOMXFPLAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351655 | |
| Record name | 2-Cyano-N-(pyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90004-06-1 | |
| Record name | 2-Cyano-N-(pyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid](/img/structure/B1268934.png)
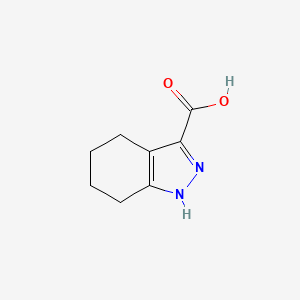

![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)



